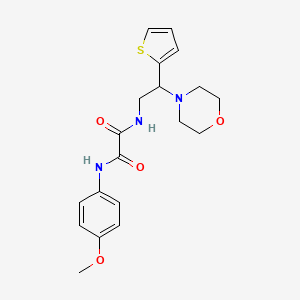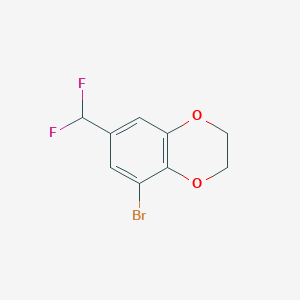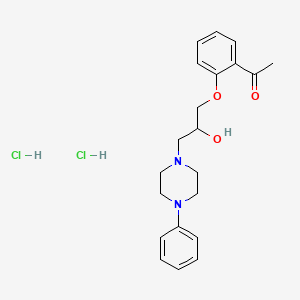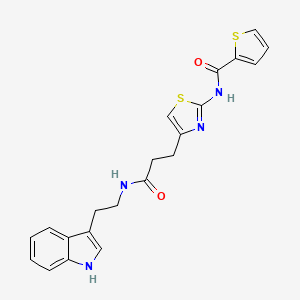
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves the reaction of morpholine derivatives with various electrophiles and reagents. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) demonstrates the reactivity of morpholine derivatives towards metalation and complexation, highlighting a methodological approach to generating structurally related compounds (Singh et al., 2000). Directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea showcases a strategy for introducing functional groups at specific positions, facilitating the synthesis of complex molecules (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal structure of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate, reveals stabilizing intra- and intermolecular hydrogen bonds, which could be indicative of the structural features of our compound of interest (Yusof & Yamin, 2005).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives demonstrate their reactivity and potential for forming various chemical bonds. The synthesis and characterization of compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine reveal the ability of morpholine derivatives to engage in reactions leading to biologically active structures (Mamatha S.V et al., 2019).
Physical Properties Analysis
Analysis of physical properties such as crystal structure and hydrogen bonding patterns in compounds like N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate provides insights into the solid-state characteristics and stability of morpholine derivatives, which could be extrapolated to our compound of interest (Yusof & Yamin, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards metals and ability to undergo complexation, as seen in N-{2-(4-methoxyphenyltelluro)ethyl}morpholine derivatives, highlight the versatility and chemical functionality of morpholine-based compounds. This suggests a broad range of chemical behaviors and reactivity patterns that could be expected from "N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide" (Singh et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation with Metal Ions
The compound N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives have been explored for their potential in synthesizing complex metal ions. For instance, the synthesis of tellurated derivatives of morpholine has been investigated, showing the formation of complexes with palladium(II) and mercury(II), indicating potential applications in metal coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Pharmacological Properties
Compounds structurally related to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties. For example, an orally bioavailable KCNQ2 potassium channel opener demonstrated significant activity in a rat model of migraine, suggesting potential therapeutic applications (Wu et al., 2003).
Antimicrobial Activities
New derivatives incorporating the morpholine group have been synthesized and assessed for their antimicrobial activities. Some compounds were found to possess good or moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Protective Effects in Biological Systems
Research has also been conducted on compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide to evaluate their protective effects in biological systems. For example, a study on GYY4137, a morpholine derivative, showed protective effects on ipsilateral testicular injury in varicocele-induced rats, highlighting potential therapeutic applications in reproductive health (Ning et al., 2017).
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-6-4-14(5-7-15)21-19(24)18(23)20-13-16(17-3-2-12-27-17)22-8-10-26-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIURZPLKQBWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)



![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)


